Phenol, 4-methyl-2,6-bis(4-morpholinylmethyl)-
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Overview
Description
Phenol, 4-methyl-2,6-bis(4-morpholinylmethyl)- is a complex organic compound with the molecular formula C17H26N2O3. This compound is characterized by the presence of a phenol group substituted with two morpholinylmethyl groups and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-methyl-2,6-bis(4-morpholinylmethyl)- typically involves the reaction of 4-methylphenol with formaldehyde and morpholine under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-methyl-2,6-bis(4-morpholinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often involving hydrogenation.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Phenol, 4-methyl-2,6-bis(4-morpholinylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, 4-methyl-2,6-bis(4-morpholinylmethyl)- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and interact with enzymes and receptors, while the morpholinylmethyl groups can enhance its solubility and bioavailability. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,6-bis(1,1-dimethylethyl)-4-(4-morpholinylmethyl)-
- 2,6-Bis(tert-butyl)-4-(4-morpholinylmethyl)phenol
Uniqueness
Phenol, 4-methyl-2,6-bis(4-morpholinylmethyl)- is unique due to the presence of both morpholinylmethyl groups and a methyl group on the phenol ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-methyl-2,6-bis(morpholin-4-ylmethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-14-10-15(12-18-2-6-21-7-3-18)17(20)16(11-14)13-19-4-8-22-9-5-19/h10-11,20H,2-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGYNTJBSPQRCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CN2CCOCC2)O)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282916 |
Source
|
Record name | Phenol, 4-methyl-2,6-bis(4-morpholinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140215-97-0 |
Source
|
Record name | Phenol, 4-methyl-2,6-bis(4-morpholinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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